N-Biotinylcaproylaminoethyl Methanethiosulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

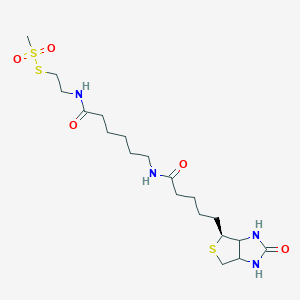

N-Biotinylcaproylaminoethyl Methanethiosulfonate is an organic compound with the chemical formula C19H34N4O5S3 and a molecular weight of 494.69 g/mol . It is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . This compound is primarily used in biochemical and biotechnological applications, particularly in biotinylation techniques for labeling proteins, antibodies, and other biomolecules .

Vorbereitungsmethoden

The synthesis of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves several steps:

Biotinylation: Biotin is coupled to a caproyl group (hexanoic acid) through an amide bond formation.

Amine Termination: The biotinylated caproyl group is then reacted with an amine-terminated ethyl group.

Methanethiosulfonate Formation: The final step involves the reaction of the amine-terminated biotinylated caproyl group with methanethiosulfonate to form the desired product.

Industrial production methods are similar but often involve optimization for large-scale synthesis, including the use of automated synthesis equipment and stringent quality control measures to ensure product purity and consistency .

Analyse Chemischer Reaktionen

N-Biotinylcaproylaminoethyl Methanethiosulfonate undergoes several types of chemical reactions:

Substitution Reactions: It reacts with thiols to form mixed disulfides.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.

Hydrolysis: Under certain conditions, the ester bond in the compound can be hydrolyzed.

Common reagents and conditions used in these reactions include:

Thiol-containing compounds: For substitution reactions.

Oxidizing and reducing agents: For redox reactions.

Acidic or basic conditions: For hydrolysis reactions.

The major products formed from these reactions include mixed disulfides and hydrolyzed derivatives .

Wissenschaftliche Forschungsanwendungen

N-Biotinylcaproylaminoethyl Methanethiosulfonate has a wide range of applications in scientific research:

Chemistry: Used as a probe to study thiol-containing compounds and their interactions.

Medicine: Utilized in diagnostic assays and therapeutic research to study protein interactions and functions.

Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes.

Wirkmechanismus

The mechanism of action of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves its reaction with thiol groups in proteins and other biomolecules. The compound forms a mixed disulfide bond with the thiol group, effectively labeling the target molecule with biotin . This biotinylation allows for subsequent detection and purification using streptavidin or avidin-based techniques .

Vergleich Mit ähnlichen Verbindungen

N-Biotinylcaproylaminoethyl Methanethiosulfonate is unique due to its specific reactivity with thiols and its application in biotinylation techniques. Similar compounds include:

N-Biotinylcaproylaminoethyl Methylthiosulphonate: Similar in structure but with a methyl group instead of a methanethiosulfonate group.

This compound MTSEA-X-Biotin: Another variant used for similar applications.

These compounds share similar applications but differ in their specific reactivity and the nature of the functional groups attached to the biotinylated caproyl group .

Biologische Aktivität

N-Biotinylcaproylaminoethyl Methanethiosulfonate (CAS 353754-95-7) is a compound that has garnered interest in the field of biochemical research due to its unique structure and potential applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H34N4O5S3

- Molecular Weight : 494.69 g/mol

- SMILES : CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12

- IUPAC Name : this compound

This compound functions primarily as a methanethiosulfonate (MTS) reagent, which modifies cysteine residues in proteins. This modification can lead to various biological effects, including:

- Inhibition of Protein Activity : By selectively modifying cysteine residues, the compound can inhibit the function of proteins such as transporters and channels. For instance, studies on serotonin transporters have shown that MTS reagents can lead to the inactivation of binding activities by modifying specific cysteine residues .

- Biotin Labeling : The biotin moiety allows for subsequent detection and isolation of modified proteins using streptavidin-based techniques, facilitating studies on protein interactions and dynamics.

Biological Activities

- Transporter Modulation : Research indicates that this compound can affect the activity of various transporters by modifying their cysteine residues. For example, it has been used to study the serotonin transporter (SERT), revealing insights into conformational changes during neurotransmitter transport .

- Cellular Uptake Studies : The compound has been utilized in cellular models to investigate its uptake and effects on cellular functions. Its ability to modify proteins within live cells makes it a valuable tool for studying protein dynamics and interactions in real-time.

- Potential Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties through modulation of cellular signaling pathways. However, more research is needed to establish these effects definitively.

Case Study 1: Serotonin Transporter Inhibition

A study involving the serotonin transporter demonstrated that treatment with MTS reagents like this compound led to significant inhibition of transporter activity. The researchers monitored high-affinity binding activity and observed that specific cysteine modifications were responsible for this inhibition, highlighting the compound's potential as a tool for studying transporter dynamics .

Case Study 2: Protein Interaction Studies

In a different application, this compound was used to label proteins in cellular assays, allowing researchers to track protein interactions via biotin-streptavidin binding assays. This approach provided insights into protein complex formation under various physiological conditions.

Research Findings Overview

Eigenschaften

CAS-Nummer |

353754-95-7 |

|---|---|

Molekularformel |

C19H34N4O5S3 |

Molekulargewicht |

494.7 g/mol |

IUPAC-Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide |

InChI |

InChI=1S/C19H34N4O5S3/c1-31(27,28)30-12-11-21-17(25)8-3-2-6-10-20-16(24)9-5-4-7-15-18-14(13-29-15)22-19(26)23-18/h14-15,18H,2-13H2,1H3,(H,20,24)(H,21,25)(H2,22,23,26)/t14-,15-,18-/m0/s1 |

InChI-Schlüssel |

PXMZUZLKVZKKHK-MPGHIAIKSA-N |

SMILES |

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Isomerische SMILES |

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Kanonische SMILES |

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Synonyme |

Methanesulfonothioic Acid, S-[2-[[6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]ethyl] Ester; MTSEA-BIOTINCAP; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.